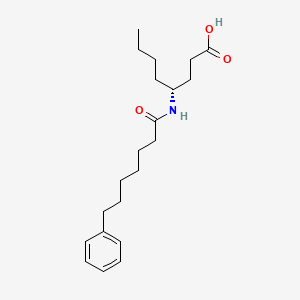

CAY10590

Description

Properties

IUPAC Name |

(4R)-4-(7-phenylheptanoylamino)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO3/c1-2-3-14-19(16-17-21(24)25)22-20(23)15-10-5-4-7-11-18-12-8-6-9-13-18/h6,8-9,12-13,19H,2-5,7,10-11,14-17H2,1H3,(H,22,23)(H,24,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTPELWBOPVWPH-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC(=O)O)NC(=O)CCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CCC(=O)O)NC(=O)CCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAY10590: A Technical Guide to its Mechanism of Action in Inflammatory Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10590 is a potent and selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family. While direct and extensive studies on this compound in inflammatory models are emerging, its mechanism of action can be largely understood through the well-documented roles of SIRT2 in inflammation and the effects of other specific SIRT2 inhibitors. This guide synthesizes the current understanding of how SIRT2 inhibition, and by extension this compound, modulates inflammatory responses. The primary mechanisms involve the regulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome. This document will provide an in-depth overview of these mechanisms, supported by quantitative data from relevant studies on SIRT2 inhibitors, detailed experimental protocols, and visual diagrams of the implicated signaling pathways.

Core Mechanism of Action: SIRT2 Inhibition in Inflammation

SIRT2 is a predominantly cytoplasmic deacetylase that plays a complex and sometimes context-dependent role in inflammation. However, a significant body of evidence points towards a pro-inflammatory role for SIRT2 in many pathological conditions. Therefore, its inhibition is being explored as a therapeutic strategy for various inflammatory diseases. The anti-inflammatory effects of SIRT2 inhibitors like this compound are primarily attributed to their ability to modulate the acetylation status and subsequent activity of key proteins in inflammatory signaling cascades.

Regulation of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The activity of NF-κB is tightly regulated, in part, by post-translational modifications, including acetylation.

SIRT2 has been identified as a key deacetylase of the p65 subunit of NF-κB at lysine 310 (K310)[1][2][3][4][5]. Deacetylation of p65 by SIRT2 in the cytoplasm is a crucial step that influences the transcriptional activity of NF-κB. By inhibiting SIRT2, this compound is proposed to increase the acetylation of p65 at K310. This hyperacetylation can lead to a reduction in the expression of a subset of NF-κB target genes, thereby dampening the inflammatory response[1][3].

dot

Caption: this compound inhibits SIRT2, leading to increased acetylation of NF-κB p65, which modulates its activity.

Modulation of the NLRP3 Inflammasome

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.

SIRT2 has been shown to deacetylate NLRP3, a modification that inactivates the NLRP3 inflammasome[6]. By inhibiting SIRT2, this compound is expected to increase the acetylation of NLRP3, thereby facilitating its assembly and activation[6]. This suggests that in certain contexts, SIRT2 inhibition could potentially enhance NLRP3-mediated inflammation. However, the overall effect in a complex biological system will depend on the interplay with other signaling pathways, such as NF-κB. Some studies suggest that SIRT2 inhibition can reduce the expression of NLRP3 inflammasome components, leading to a net anti-inflammatory effect[7].

dot

Caption: this compound inhibits SIRT2, potentially leading to increased acetylation and activation of the NLRP3 inflammasome.

Quantitative Data on the Effects of SIRT2 Inhibitors in Inflammatory Models

The following tables summarize quantitative data from studies using selective SIRT2 inhibitors in various in vitro and in vivo inflammatory models. While not all studies used this compound specifically, the data provides strong evidence for the anti-inflammatory potential of SIRT2 inhibition.

Table 1: In Vitro Effects of SIRT2 Inhibitors on Inflammatory Markers

| Cell Line | Inflammatory Stimulus | SIRT2 Inhibitor (Concentration) | Measured Parameter | Result | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | AGK2 (10 µM) | TNF-α production | Significant decrease | [6] |

| RAW 264.7 Macrophages | LPS | AGK2 (10 µM) | IL-6 production | Significant decrease | [6] |

| Human Mast Cells | - | AGK-2 | Pro-inflammatory cytokine expression | Reduction | [8] |

| Microglial BV2 cells | LPS | AGK2 (10 µM) | TNF-α production | Significant decrease | |

| Microglial BV2 cells | LPS | AGK2 (10 µM) | IL-6 production | Significant decrease |

Table 2: In Vivo Effects of SIRT2 Inhibitors in Animal Models of Inflammation

| Animal Model | Disease Model | SIRT2 Inhibitor (Dose, Route) | Measured Parameter | Result | Reference |

| Mice | Traumatic Brain Injury | AK-7 (20 mg/kg, i.p.) | Brain edema volume | Significantly increased | |

| Mice | Traumatic Brain Injury | AK-7 (20 mg/kg, i.p.) | Pro-inflammatory cytokine expression | Large increase | |

| Mice | Cigarette Smoke-Induced COPD | AK-7 (100 & 200 µg/kg, intranasal) | Lung inflammatory cell infiltration | Significantly declined | |

| Mice | Cigarette Smoke-Induced COPD | AK-7 (100 & 200 µg/kg, intranasal) | IL-6, TNF-α levels in BALF | Significantly declined | |

| Mice | Lethal Septic Shock | AGK-2 | TNF-α, IL-6 levels in blood | Significant decrease | [8] |

| Rats | D-Galactose-induced liver fibrosis | AGK2 (10 µM/bw, s.c.) | IL-1β, TGF-β expression | Significantly decreased | [9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below is a representative protocol for an in vitro inflammation assay, based on commonly used methods in the cited literature.

In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages

Objective: To assess the anti-inflammatory effect of a SIRT2 inhibitor (e.g., this compound) on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Materials:

-

RAW 264.7 cells (ATCC® TIB-71™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound (or other SIRT2 inhibitor)

-

Phosphate Buffered Saline (PBS)

-

Reagents for quantifying inflammatory markers (e.g., ELISA kits for TNF-α, IL-6; Griess reagent for nitric oxide)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Maintain RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment with SIRT2 Inhibitor: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

Inflammatory Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group of cells that are not treated with LPS.

-

Incubation: Incubate the plates for a specified period, typically 24 hours, to allow for the production of inflammatory mediators.

-

Sample Collection: After incubation, centrifuge the plates and collect the cell culture supernatants for analysis.

-

Quantification of Inflammatory Markers:

-

Cytokines (TNF-α, IL-6): Measure the concentration of cytokines in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide (NO): Measure the accumulation of nitrite, a stable product of NO, in the supernatants using the Griess reagent assay.

-

-

Data Analysis: Calculate the percentage of inhibition of each inflammatory marker by this compound compared to the LPS-only treated group. Determine the IC50 value if possible.

dot

Caption: A typical workflow for assessing the anti-inflammatory effects of this compound in vitro.

Conclusion

This compound, as a potent SIRT2 inhibitor, holds significant promise as a modulator of inflammatory responses. Its mechanism of action is centered on the regulation of key inflammatory pathways, primarily through the modulation of the acetylation status of NF-κB p65 and components of the NLRP3 inflammasome. The available data from studies on other selective SIRT2 inhibitors strongly supports the anti-inflammatory potential of this class of compounds. Further research specifically elucidating the effects of this compound in a broad range of in vitro and in vivo inflammatory models will be crucial for its development as a potential therapeutic agent for inflammatory diseases. This technical guide provides a foundational understanding for researchers and drug development professionals to design and interpret future studies on this compound and other SIRT2 inhibitors.

References

- 1. SIRT2 regulates NF-κB dependent gene expression through deacetylation of p65 Lys310 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. journals.biologists.com [journals.biologists.com]

- 4. uniprot.org [uniprot.org]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. An Acetylation Switch of the NLRP3 Inflammasome Regulates Aging-associated Chronic Inflammation and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIRT2 Promotes NLRP3-Mediated Microglia Pyroptosis and Neuroinflammation via FOXO3a Pathway After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

CAY10590: A Technical Guide to its sPLA2 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10590 is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2) enzymes.[1] sPLA2s are a family of enzymes that play a critical role in a variety of physiological and pathological processes, including inflammation, host defense, and signal transduction. By catalyzing the hydrolysis of the sn-2 ester bond of glycerophospholipids, sPLA2s release free fatty acids, most notably arachidonic acid, and lysophospholipids. These molecules are precursors to a wide array of pro-inflammatory lipid mediators, such as prostaglandins and leukotrienes. The selective inhibition of specific sPLA2 isoforms is a key area of research for the development of novel therapeutics for inflammatory diseases. This guide provides a technical overview of the sPLA2 selectivity profile of this compound, details on the experimental protocols for its characterization, and a visualization of its place within relevant signaling pathways.

sPLA2 Selectivity Profile of this compound

This compound has been identified as a potent inhibitor of sPLA2, while demonstrating no significant activity against cytosolic phospholipase A2 (cPLA2) or calcium-independent phospholipase A2 (iPLA2).[1] The compound exhibits 95% inhibition of sPLA2 at a 0.091 mole fraction, with a reported XI(50) value of 0.003.[1]

For a detailed comparison of the inhibitory activity of this compound against various human sPLA2 isoforms, the following table summarizes the available quantitative data.

| sPLA2 Isoform | IC50 (nM) | Source |

| hGIIA | 130 | [1] |

| hGV | 220 | [1] |

| hGX | 1,100 | [1] |

Note: The IC50 values are indicative of the concentration of this compound required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency.

Experimental Protocols

The determination of the sPLA2 selectivity profile of an inhibitor like this compound typically involves in vitro enzymatic assays. A common method is a fluorescent-based assay that measures the hydrolysis of a fluorescently labeled phospholipid substrate.

General Protocol for sPLA2 Inhibition Assay

-

Enzyme and Substrate Preparation:

-

Recombinant human sPLA2 isoforms (e.g., hGIIA, hGV, hGX) are purified and diluted to a working concentration in an appropriate assay buffer.

-

A fluorescent phospholipid substrate, such as N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (PED6), is prepared in the assay buffer.

-

-

Inhibitor Preparation:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial dilutions of the stock solution are prepared to generate a range of inhibitor concentrations for IC50 determination.

-

-

Assay Procedure:

-

The sPLA2 enzyme is pre-incubated with varying concentrations of this compound or vehicle control in a microplate well for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the fluorescent phospholipid substrate to each well.

-

The increase in fluorescence, resulting from the cleavage of the fluorescent acyl chain from the phospholipid substrate, is monitored over time using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for PED6).

-

-

Data Analysis:

-

The initial rate of the enzymatic reaction is calculated from the linear phase of the fluorescence increase.

-

The percentage of inhibition for each this compound concentration is determined by comparing the reaction rate to that of the vehicle control.

-

The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the central role of sPLA2 in the arachidonic acid cascade and a typical workflow for assessing sPLA2 inhibition.

References

In Vitro Efficacy of CAY10590: A Technical Overview of Preclinical Investigations in Relevant Cell Lines

For Immediate Release

This technical guide provides an in-depth analysis of the cellular systems in which the selective secretory phospholipase A2 (sPLA2) inhibitor, CAY10590, has been evaluated. The document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the preclinical assessment of this compound. Herein, we present a comprehensive summary of the cell lines utilized, quantitative data from key experiments, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Cell Lines Investigated

This compound, also known as GK115, has been demonstrated to be a potent and selective inhibitor of sPLA2. To date, its efficacy has been documented in two distinct cell lines:

-

Rat Renal Mesangial Cells: These cells are crucial in the study of kidney inflammation and disease. The investigation of this compound in this cell line provides insights into its potential therapeutic role in renal pathologies.

-

Human Synovial Sarcoma (SW982): The SW982 cell line is a well-established model for studying inflammatory processes, particularly those relevant to joint diseases like rheumatoid arthritis.

Quantitative Analysis of this compound Activity

The inhibitory effects of this compound on sPLA2-mediated inflammatory responses have been quantified in the aforementioned cell lines. The key findings are summarized below.

| Cell Line | Stimulus | Measured Endpoint | This compound Concentration | Duration of Treatment | Outcome | Reference |

| Rat Renal Mesangial Cells | Interleukin-1β (IL-1β) and Forskolin | Prostaglandin E2 (PGE2) Release | 1-10 µM | 24 hours | Dose-dependent suppression of PGE2 release. | [Vasilakaki et al., 2016] |

| Human SW982 Cells | Interleukin-1β (IL-1β) | Arachidonic Acid Release | 10 µM | 24 hours | Complete blockade of IL-1β-induced arachidonic acid release. | [Antonopoulou et al., 2008] |

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Prostaglandin E2 (PGE2) Release Assay in Rat Renal Mesangial Cells

This protocol is adapted from the methodology described by Vasilakaki et al. (2016).

-

Cell Culture: Rat renal mesangial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Stimulation and Inhibitor Treatment:

-

Cells are seeded in 24-well plates and grown to confluence.

-

Prior to stimulation, the culture medium is replaced with serum-free DMEM for 24 hours.

-

Cells are pre-incubated with this compound (1-10 µM) for 30 minutes.

-

Stimulation is induced by adding a combination of Interleukin-1β (IL-1β; 1 ng/mL) and Forskolin (10 µM) to the culture medium.

-

The cells are incubated for 24 hours at 37°C.

-

-

PGE2 Quantification:

-

After the incubation period, the cell culture supernatant is collected.

-

The concentration of PGE2 in the supernatant is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data are normalized to the total protein content of the cells in each well.

-

Arachidonic Acid Release Assay in Human SW982 Cells

This protocol is based on the methods outlined by Antonopoulou et al. (2008).

-

Cell Culture: Human SW982 synovial sarcoma cells are maintained in DMEM containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Radiolabeling of Cellular Lipids:

-

Cells are seeded in 12-well plates.

-

Cells are incubated with [³H]-arachidonic acid (0.5 µCi/mL) in serum-free medium for 24 hours to allow for its incorporation into cellular phospholipids.

-

After labeling, the cells are washed twice with phosphate-buffered saline (PBS) to remove unincorporated [³H]-arachidonic acid.

-

-

Cell Stimulation and Inhibitor Treatment:

-

The cells are pre-incubated with this compound (10 µM) in serum-free medium for 30 minutes.

-

Stimulation is initiated by the addition of IL-1β (10 ng/mL).

-

The cells are incubated for 24 hours at 37°C.

-

-

Quantification of Arachidonic Acid Release:

-

Following incubation, the culture medium is collected.

-

The amount of released [³H]-arachidonic acid in the medium is quantified by liquid scintillation counting.

-

The results are expressed as a percentage of the total incorporated radioactivity.

-

Signaling Pathways and Experimental Workflow

The inhibitory action of this compound targets the initial step of the arachidonic acid cascade, which is a central pathway in inflammation. The following diagrams illustrate the relevant signaling pathways and the experimental workflows.

CAY10590: A Potent Tool for Interrogating Lipid Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10590 is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), a key enzyme family involved in the initiation of inflammatory signaling cascades. By catalyzing the hydrolysis of phospholipids at the sn-2 position, sPLA2 releases arachidonic acid, the precursor to a wide array of bioactive lipids known as eicosanoids, including prostaglandins and leukotrienes. These molecules are pivotal in numerous physiological and pathological processes, such as inflammation, immunity, and cancer. The specificity of this compound for sPLA2 over cytosolic (cPLA2) and calcium-independent (iPLA2) forms makes it an invaluable tool for dissecting the precise roles of sPLA2 in lipid signaling and for the development of novel therapeutic agents targeting inflammatory and other diseases. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and a visual representation of the signaling pathways it modulates.

Mechanism of Action

This compound is a simple amide based on (R)-γ-norleucine.[1] It exerts its inhibitory effect by selectively targeting secretory phospholipase A2 (sPLA2) enzymes. sPLA2s are a diverse group of enzymes that, upon activation, translocate to cellular membranes where they hydrolyze glycerophospholipids, leading to the release of a free fatty acid and a lysophospholipid.[1][2] A critical fatty acid released by this process is arachidonic acid, which serves as the substrate for cyclooxygenases (COX) and lipoxygenases (LOX) to produce prostaglandins and leukotrienes, respectively.[2][3][4] These eicosanoids are potent lipid mediators that regulate a wide range of cellular responses. This compound's selectivity allows researchers to specifically probe the contributions of sPLA2 to these downstream signaling events without confounding effects from other phospholipase A2 families.[1]

Quantitative Data

The inhibitory potency of this compound against sPLA2 has been quantified, providing researchers with the necessary data for experimental design.

| Inhibitor | Target | Inhibition Data | Notes |

| This compound | Secretory Phospholipase A2 (sPLA2) | 95% inhibition at 0.091 mole fraction | XI(50) = 0.003. Does not affect cPLA2 or iPLA2 activities.[1] |

Note on XI(50): The XI(50) value represents the mole fraction of the inhibitor in the total substrate interface required to achieve 50% enzyme inhibition. It is a measure of potency for interface-active enzymes like sPLA2.

Signaling Pathways

The following diagram illustrates the central role of sPLA2 in the arachidonic acid signaling pathway and the point of inhibition by this compound.

Caption: this compound inhibits sPLA2, blocking arachidonic acid release.

Experimental Protocols

The following protocols provide a framework for utilizing this compound to study sPLA2-mediated lipid signaling.

Experimental Workflow: sPLA2 Inhibition Assay

This diagram outlines the general steps for assessing the inhibitory activity of this compound on sPLA2.

Caption: Workflow for determining sPLA2 inhibition by this compound.

Detailed Methodology: sPLA2 Inhibitor Screening Assay

This protocol is adapted from commercially available sPLA2 inhibitor screening assay kits and can be used to determine the inhibitory potential of this compound.

Materials:

-

Human recombinant sPLA2 (Type IIA or Type V)

-

sPLA2 substrate (e.g., diheptanoyl thio-phosphatidylcholine or diheptanoyl thio-phosphatidylethanolamine)

-

This compound

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) or a suitable fluorescent probe

-

96-well microplate

-

Microplate reader capable of measuring absorbance or fluorescence

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final assay concentrations.

-

Reconstitute the sPLA2 enzyme and substrate according to the manufacturer's instructions. The substrate may require reconstitution in the Assay Buffer.[5][6]

-

-

Assay Setup:

-

In a 96-well plate, set up the following wells in triplicate:

-

100% Initial Activity Wells: Add sPLA2 enzyme and the solvent used for the inhibitor.

-

Inhibitor Wells: Add sPLA2 enzyme and the desired concentration of this compound.

-

Background Wells: Add Assay Buffer and the solvent used for the inhibitor (no enzyme).

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.[5]

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the sPLA2 substrate solution to all wells.

-

Immediately follow by adding DTNB solution (for colorimetric assays) to all wells.[5]

-

-

Measurement:

-

Carefully shake the plate for 10-30 seconds to ensure mixing.

-

For endpoint assays, incubate the plate for a defined period (e.g., 15 minutes) at 25°C and then read the absorbance at 405-420 nm.[5]

-

For kinetic assays, immediately begin reading the absorbance or fluorescence at regular intervals.

-

-

Data Analysis:

-

Subtract the absorbance/fluorescence of the background wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of 100% Initial Activity Well)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Conclusion

This compound is a highly selective and potent inhibitor of secretory phospholipase A2, making it an indispensable molecular probe for investigating the intricate roles of sPLA2 in lipid signaling. Its ability to block the release of arachidonic acid and the subsequent production of eicosanoids allows for the precise dissection of sPLA2-dependent pathways in inflammation, immunology, and other pathophysiological conditions. The quantitative data and detailed experimental protocols provided in this guide offer researchers the necessary tools to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of lipid-mediated cellular communication and the development of targeted therapies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

The sPLA₂ Inhibitor CAY10590: A Technical Guide to its Therapeutic Potential in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10590, also identified as GK115, is a potent and selective inhibitor of secreted phospholipase A₂ (sPLA₂). This technical guide provides an in-depth overview of its mechanism of action, potential therapeutic applications, and detailed experimental protocols for its use in a research setting. sPLA₂ enzymes are key players in various physiological and pathological processes, including inflammation, host defense, and the pathogenesis of several diseases. By catalyzing the hydrolysis of phospholipids to produce arachidonic acid and lysophospholipids, sPLA₂ initiates the cascade of inflammatory mediator production. The targeted inhibition of sPLA₂ by this compound presents a promising avenue for therapeutic intervention in a range of inflammatory and other diseases.

Mechanism of Action

This compound is a simple amide based on (R)-γ-norleucine.[1] It exerts its inhibitory effect by selectively targeting sPLA₂ enzymes. The selectivity of this compound for sPLA₂ over other phospholipase A₂ isoforms, such as cytosolic PLA₂ (cPLA₂) and calcium-independent PLA₂ (iPLA₂), makes it a valuable tool for dissecting the specific roles of sPLA₂ in cellular signaling and disease progression. This selectivity minimizes off-target effects and allows for a more precise investigation of the sPLA₂-mediated pathways.

Potential Therapeutic Applications

Research into this compound has primarily focused on its anti-inflammatory properties, with a significant emphasis on kidney diseases. However, the foundational role of sPLA₂ in various pathologies suggests a broader therapeutic potential for its inhibitors in oncology and neurodegenerative disorders.

Inflammatory Diseases

The overexpression and hyperactivity of sPLA₂ are hallmarks of numerous inflammatory conditions. This compound has demonstrated efficacy in preclinical models of inflammation, particularly in the context of chronic inflammatory kidney diseases.[2][3] By blocking the production of pro-inflammatory eicosanoids like prostaglandins, this compound can attenuate the inflammatory response.

Cancer Research

Secreted phospholipase A₂ has been implicated in the tumor microenvironment, contributing to inflammation, angiogenesis, and cell proliferation. While direct studies utilizing this compound in cancer models are not yet prevalent, the inhibition of sPLA₂ is a recognized therapeutic strategy. By mitigating sPLA₂-driven inflammation, inhibitors like this compound could potentially disrupt the supportive environment for tumor growth and metastasis.

Neurodegenerative Disorders

Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. sPLA₂ is involved in the inflammatory processes within the central nervous system. Although specific research on this compound in neurodegeneration is limited, the therapeutic principle of sPLA₂ inhibition suggests that it could be a valuable research tool to explore the role of neuroinflammation and to assess the potential of sPLA₂ inhibitors in mitigating neuronal damage.

Quantitative Data

The inhibitory activity of this compound against various phospholipase A₂ enzymes is summarized in the table below. This data highlights the compound's high potency and selectivity for sPLA₂.

| Enzyme | Inhibitor | Assay Condition | Inhibition Data | Reference |

| Secreted Phospholipase A₂ (sPLA₂) | This compound | Mixed Micellar Assay | 95% inhibition at 0.091 mole fraction (XI(50) = 0.003) | [1] |

| Cytosolic Phospholipase A₂ (cPLA₂) | This compound | Mixed Micellar Assay | No significant inhibition | [1] |

| Calcium-Independent Phospholipase A₂ (iPLA₂) | This compound | Mixed Micellar Assay | No significant inhibition | [1] |

| Interleukin-1β and Forskolin-induced PGE₂ production in mesangial cells | This compound (GK115) | Cellular Assay | Dose-dependent suppression (up to 10 μM) | [2] |

Experimental Protocols

sPLA₂ Inhibition Assay (Mixed Micellar Assay)

This protocol is adapted from the methodology described in the characterization of this compound's inhibitory activity.[1]

1. Reagents:

-

Human Group V sPLA₂ (GV sPLA₂)

-

This compound (dissolved in DMSO)

-

1-palmitoyl-2-(10-pyrenyldecanoyl)-sn-glycero-3-phosphomethanol (pyrene-labeled phospholipid substrate)

-

Triton X-100

-

Bovine Serum Albumin (fatty acid-free)

-

Tris-HCl buffer (pH 8.0)

-

CaCl₂

2. Procedure:

-

Prepare mixed micelles by dissolving the pyrene-labeled phospholipid substrate and Triton X-100 in the Tris-HCl buffer.

-

Add the desired concentration of this compound or vehicle control (DMSO) to the mixed micelle solution and pre-incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding the GV sPLA₂ enzyme to the solution.

-

Monitor the increase in fluorescence intensity (excitation at 342 nm, emission at 395 nm) over time, which corresponds to the hydrolysis of the pyrene-labeled fatty acid from the phospholipid substrate.

-

Calculate the initial velocity of the reaction.

-

Determine the mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme by 50% (XI(50)).

Prostaglandin E₂ (PGE₂) Suppression Assay in Mesangial Cells

This protocol describes the evaluation of this compound's anti-inflammatory effects in a cellular context.[2]

1. Reagents:

-

Rat renal mesangial cells

-

Dulbecco’s Modified Eagle’s Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Interleukin-1β (IL-1β)

-

Forskolin

-

This compound (GK115) (dissolved in DMSO)

-

PGE₂ Enzyme Immunoassay (EIA) Kit

2. Procedure:

-

Culture rat renal mesangial cells in DMEM with 10% FBS until confluent.

-

Serum-starve the cells for 24 hours in DMEM without FBS.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 μM) or vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with IL-1β (1 nM) and forskolin (1 μM) for 24 hours to induce PGE₂ production.

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE₂ in the supernatant using a commercial PGE₂ EIA kit according to the manufacturer's instructions.

-

Express the results as a percentage of the PGE₂ production in stimulated cells without the inhibitor.

Visualizations

sPLA₂ Signaling Pathway in Inflammation

Caption: this compound inhibits sPLA₂-mediated inflammatory signaling.

Experimental Workflow for PGE₂ Suppression Assay

Caption: Workflow for assessing this compound's effect on PGE₂ production.

Logical Relationship of sPLA₂ Inhibition to Therapeutic Potential

References

- 1. A rapid assay for activity of phospholipase A2 using radioactive substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Potent and Selective Inhibitors for Group VIA Calcium-Independent Phospholipase A2 Guided by Molecular Dynamics and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

CAY10590: A Technical Guide to its Effect on Arachidonic Acid Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CAY10590 and its role in the modulation of arachidonic acid (AA) release. This compound is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2), an enzyme implicated in various inflammatory pathways. Understanding its mechanism of action is crucial for researchers in the fields of inflammation, signal transduction, and drug discovery.

Introduction to Arachidonic Acid Release and this compound

Arachidonic acid is a polyunsaturated fatty acid stored in the sn-2 position of membrane phospholipids. Its release is a critical rate-limiting step in the production of eicosanoids, a class of potent signaling molecules including prostaglandins, thromboxanes, and leukotrienes, which are key mediators of inflammation.[1] The release of AA is primarily catalyzed by phospholipase A2 (PLA2) enzymes.

There are several families of PLA2 enzymes, with cytosolic PLA2 (cPLA2) and secretory PLA2 (sPLA2) being of particular interest in inflammatory processes. While cPLA2 is considered the primary enzyme responsible for the initial, rapid release of AA from intracellular membranes, sPLA2s are thought to amplify and sustain this release by acting on the outer leaflet of the cell membrane.[1]

This compound is a selective inhibitor of sPLA2. Its ability to specifically target this enzyme makes it a valuable tool for dissecting the specific roles of sPLA2 in various cellular processes, including AA release and subsequent inflammatory responses.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by selectively targeting secretory phospholipase A2 (sPLA2). Unlike other phospholipase A2 inhibitors, this compound shows no significant inhibition of cytosolic phospholipase A2 (cPLA2) or calcium-independent phospholipase A2 (iPLA2). This selectivity is crucial for researchers aiming to specifically investigate the contribution of sPLA2 to cellular signaling events.

The primary mechanism of sPLA2-mediated arachidonic acid release involves the hydrolysis of phospholipids at the sn-2 position, directly liberating AA into the extracellular or intracellular space. sPLA2 can be activated by various inflammatory stimuli and can act on the outer leaflet of the plasma membrane. The released AA can then be taken up by the cell and utilized by downstream enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) to produce eicosanoids.

By inhibiting sPLA2, this compound effectively reduces the sustained release of arachidonic acid, thereby attenuating the production of pro-inflammatory eicosanoids.

Quantitative Data on this compound Inhibition

The following table summarizes the available quantitative data on the inhibitory activity of this compound against sPLA2. It is important to note that specific IC50 values for the inhibition of arachidonic acid release from cells by this compound are not widely available in the public domain. The data presented here reflects the inhibition of the purified sPLA2 enzyme activity.

| Inhibitor | Target Enzyme | Inhibition | Assay Conditions | Reference |

| This compound | sPLA2 | XI(50) = 0.003 | At 0.091 mole fraction | Cayman Chemical |

| This compound | sPLA2 | 95% inhibition | At 0.091 mole fraction | Cayman Chemical |

Note: XI(50) represents the mole fraction of the inhibitor in the total substrate interface required to produce 50% inhibition of the enzyme activity.

Experimental Protocols

This section provides a detailed methodology for a key experiment to determine the effect of this compound on arachidonic acid release from cultured cells. This protocol is based on the widely used radiolabeling method.

Measurement of Arachidonic Acid Release using [³H]-Arachidonic Acid Labeling

Objective: To quantify the release of arachidonic acid from cultured cells upon stimulation and to assess the inhibitory effect of this compound.

Materials:

-

Cultured cells of interest (e.g., macrophages, neutrophils, endothelial cells)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

-

[³H]-Arachidonic Acid (radiolabeled)

-

Stimulating agent (e.g., lipopolysaccharide (LPS), calcium ionophore A23187, bradykinin)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed the cells in 24-well plates at an appropriate density and allow them to adhere and grow overnight.

-

Radiolabeling:

-

Wash the cells once with serum-free medium.

-

Incubate the cells with [³H]-arachidonic acid (typically 0.1-0.5 µCi/mL) in serum-free medium for 18-24 hours. This allows for the incorporation of the radiolabeled AA into the cell membrane phospholipids.

-

-

Washing: After the labeling period, wash the cells three to four times with PBS containing a small amount of fatty acid-free bovine serum albumin (BSA) (e.g., 0.1%) to remove unincorporated [³H]-arachidonic acid.

-

Inhibitor Pre-incubation:

-

Add fresh serum-free medium to the cells.

-

Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the cells with the inhibitor for a specific period (e.g., 30-60 minutes) at 37°C.

-

-

Stimulation:

-

Add the stimulating agent to the wells to induce arachidonic acid release.

-

Incubate for the desired time period (e.g., 15-60 minutes) at 37°C.

-

-

Sample Collection:

-

After stimulation, carefully collect the supernatant from each well. The supernatant contains the released [³H]-arachidonic acid.

-

-

Quantification:

-

Add a specific volume of the collected supernatant to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of arachidonic acid release for each condition relative to the total incorporated radioactivity (which can be determined by lysing the cells in a separate set of wells and measuring the radioactivity).

-

Plot the percentage of inhibition of arachidonic acid release against the concentration of this compound to determine the IC50 value.

-

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in arachidonic acid release and the point of intervention for this compound.

Caption: Signaling pathway of sPLA2-mediated arachidonic acid release and its inhibition by this compound.

Caption: Experimental workflow for assessing the effect of this compound on arachidonic acid release.

Conclusion

This compound serves as a critical research tool for elucidating the specific contributions of secretory phospholipase A2 to the complex process of arachidonic acid mobilization and subsequent inflammatory responses. Its high selectivity allows for the targeted investigation of sPLA2-mediated pathways, distinguishing them from the actions of other PLA2 isoforms. The experimental protocol provided herein offers a robust method for quantifying the inhibitory effects of this compound on cellular arachidonic acid release. Further research utilizing this and other selective inhibitors will continue to unravel the intricate roles of sPLA2 in health and disease, potentially paving the way for novel therapeutic strategies targeting inflammatory disorders.

References

Understanding the Role of Secreted Phospholipase A2 (sPLA2) with the Selective Inhibitor CAY10590: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secreted phospholipase A2 (sPLA2) enzymes are a diverse family of proteins that play a critical role in a wide array of physiological and pathological processes. These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids and lysophospholipids. One of the most significant downstream effects of sPLA2 activity is the liberation of arachidonic acid, a precursor to a variety of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. Elevated sPLA2 activity has been implicated in the pathogenesis of numerous inflammatory diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of sPLA2, its role in key signaling pathways, and the utility of CAY10590 as a potent and selective inhibitor for studying its functions.

This compound is a valuable research tool for elucidating the specific contributions of sPLA2 to cellular and systemic processes. It is a potent and selective inhibitor of sPLA2, demonstrating 95% inhibition at a 0.091 mole fraction, with an XI(50) of 0.003.[1] Importantly, this compound does not affect the activities of cytosolic PLA2 (cPLA2) or calcium-independent PLA2 (iPLA2), ensuring targeted inhibition of the secreted isoforms.[1] This guide will detail experimental protocols for utilizing this compound in in vitro and in vivo models to investigate the multifaceted roles of sPLA2.

sPLA2 Signaling Pathways

sPLA2 enzymes are integral components of complex signaling networks that regulate inflammation, cell proliferation, and apoptosis. A key pathway influenced by sPLA2 is the nuclear factor-kappa B (NF-κB) signaling cascade. By generating precursors for pro-inflammatory mediators, sPLA2 can contribute to the activation of NF-κB, a transcription factor that governs the expression of numerous genes involved in inflammation and cell survival. Inhibition of sPLA2-IIA has been shown to attenuate NF-κB activity, leading to reduced proliferation and increased apoptosis in cancer cells.

Furthermore, sPLA2 activity can intersect with other critical signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK1/2 and p38 MAPK) and the PI3K/Akt pathway, which are central regulators of cell growth, differentiation, and survival. The interplay between these pathways is complex and can be cell-type and context-dependent.

Quantitative Data Summary

The following tables summarize key quantitative data related to the inhibition of sPLA2 by this compound and its effects in various experimental models.

Table 1: Inhibitory Activity of this compound against sPLA2

| Parameter | Value | Enzyme Source | Notes |

| XI(50) | 0.003 | Secretory PLA2 | At a mole fraction of 0.091.[1] |

| Selectivity | No inhibition | cPLA2, iPLA2 | Demonstrates high selectivity for sPLA2.[1] |

Table 2: Illustrative Dose-Dependent Effects of this compound on A549 Lung Cancer Cells (24-hour treatment)

| This compound Conc. (µM) | Inhibition of Proliferation (%) | Apoptotic Cells (%) |

| 0 (Control) | 0 | 5 |

| 1 | 20 | 15 |

| 5 | 45 | 35 |

| 10 | 70 | 60 |

| 25 | 90 | 85 |

Note: The data in Table 2 is illustrative and based on qualitative descriptions from the literature. Specific dose-response experiments are required to determine the precise values for a given study.

Table 3: Illustrative Effects of this compound in a Rat Model of Intestinal Ischemia-Reperfusion (I/R) Injury

| Treatment Group | Histological Injury Score (Chiu et al.) |

| Sham | 0-1 |

| I/R + Vehicle | 4-5 |

| I/R + this compound (10 mg/kg) | 2-3 |

Note: The data in Table 3 is illustrative. Histological scoring should be performed by a qualified pathologist blinded to the treatment groups.

Table 4: Illustrative Effects of this compound in a Rat Model of Diet-Induced Metabolic Syndrome

| Treatment Group | Plasma Triglycerides (mg/dL) | Fasting Blood Glucose (mg/dL) |

| Control Diet | 100 ± 15 | 90 ± 10 |

| High-Fat Diet + Vehicle | 250 ± 30 | 140 ± 20 |

| High-Fat Diet + this compound | 150 ± 25 | 110 ± 15 |

Note: The data in Table 4 is illustrative and represents potential outcomes. Actual values will depend on the specific diet, duration of treatment, and rat strain used.

Experimental Protocols

In Vitro Assays

This protocol provides a method for measuring sPLA2 activity in a high-throughput format.

-

Principle: Active sPLA2 cleaves a synthetic thiophospholipid substrate, producing a lysothiophospholipid that reacts with a fluorogenic probe to generate a fluorescent product.

-

Materials:

-

sPLA2 enzyme source (e.g., recombinant human sPLA2-IIA)

-

This compound

-

Fluorometric sPLA2 Assay Kit (containing assay buffer, substrate, and probe)

-

Black 96-well plate

-

Fluorescence plate reader (Ex/Em = ~388/513 nm)

-

-

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

In a 96-well plate, add the sPLA2 enzyme to each well (except for a no-enzyme control).

-

Add the different concentrations of this compound or vehicle control to the appropriate wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding the sPLA2 substrate to all wells.

-

Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes.

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

-

This method is used to determine the number of viable cells in a suspension after treatment with this compound.

-

Principle: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

-

Materials:

-

A549 cells (or other cell line of interest)

-

This compound

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

0.4% Trypan Blue solution

-

Hemocytometer

-

Microscope

-

-

Procedure:

-

Seed A549 cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and resuspend them in complete medium.

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).

-

Incubate for 1-2 minutes at room temperature.

-

Load the cell suspension into a hemocytometer.

-

Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.

-

Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

-

This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation and the inhibitory effect of this compound.

-

Principle: The subcellular localization of the NF-κB p65 subunit is detected using a specific primary antibody followed by a fluorescently labeled secondary antibody.

-

Materials:

-

A549 cells

-

This compound

-

Pro-inflammatory stimulus (e.g., TNF-α or IL-1β)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

-

-

Procedure:

-

Seed A549 cells on glass coverslips in a multi-well plate.

-

Pre-treat the cells with this compound or vehicle for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α) for 30-60 minutes.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-p65 antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of NF-κB translocation.

-

In Vivo Models

This model is used to evaluate the protective effects of this compound against intestinal damage caused by a temporary loss of blood supply.

-

Principle: Transient occlusion of the superior mesenteric artery (SMA) induces ischemic injury to the small intestine, which is exacerbated upon reperfusion.

-

Animals: Male Sprague-Dawley or Wistar rats (250-300 g).

-

Procedure:

-

Anesthetize the rats (e.g., with isoflurane or ketamine/xylazine).

-

Perform a midline laparotomy to expose the abdominal cavity.

-

Isolate the superior mesenteric artery (SMA).

-

Administer this compound (e.g., 10 mg/kg, orally or intravenously) or vehicle control prior to ischemia.

-

Induce ischemia by clamping the SMA with a microvascular clip for a defined period (e.g., 45-60 minutes).

-

Remove the clamp to allow reperfusion for a specified duration (e.g., 2-4 hours).

-

At the end of the reperfusion period, euthanize the animals and collect intestinal tissue samples.

-

Fix the tissue in 10% neutral buffered formalin for histological analysis.

-

-

Endpoint Analysis:

This model is used to investigate the effects of this compound on metabolic parameters in a state of diet-induced obesity and insulin resistance.

-

Principle: Feeding rats a high-fat or high-fructose diet for an extended period induces key features of metabolic syndrome.

-

Animals: Male Sprague-Dawley or Wistar rats.

-

Procedure:

-

Feed the rats a high-fat diet (e.g., 45-60% kcal from fat) or a standard control diet for several weeks (e.g., 8-16 weeks) to induce metabolic syndrome.

-

During the final weeks of the diet regimen, administer this compound or vehicle control daily via oral gavage.

-

Monitor body weight and food intake throughout the study.

-

At the end of the treatment period, collect blood samples for biochemical analysis.

-

-

Endpoint Analysis:

-

Biochemical Parameters: Measure plasma levels of triglycerides, total cholesterol, glucose, and insulin.

-

Glucose Tolerance Test (Optional): Perform an oral or intraperitoneal glucose tolerance test to assess insulin sensitivity.

-

Conclusion

sPLA2 enzymes are pivotal mediators in a multitude of cellular processes, particularly in the context of inflammation and cancer. The selective inhibitor this compound provides a powerful tool for dissecting the specific roles of sPLA2 in these complex biological systems. The experimental protocols detailed in this guide offer a framework for researchers to investigate the therapeutic potential of targeting sPLA2. By combining in vitro and in vivo approaches, a comprehensive understanding of the mechanisms through which sPLA2 and its inhibitors modulate cellular signaling and disease progression can be achieved. Further research utilizing this compound and similar compounds will be instrumental in the development of novel therapeutic strategies for a range of inflammatory and proliferative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An evaluation of methods for grading histologic injury following ischemia/reperfusion of the small bowel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Murine Model of Intestinal Ischemia-reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

CAY10590: A Technical Guide for Phospholipase Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing CAY10590, a potent and selective inhibitor of secreted phospholipase A2 (sPLA2), in a research setting. This document provides a detailed overview of its mechanism of action, quantitative data on its inhibitory activity, and step-by-step experimental protocols for key assays.

Introduction to this compound

This compound, also known as GK115, is a valuable tool for investigating the physiological and pathological roles of sPLA2 enzymes.[1][2][3] These enzymes are implicated in a variety of inflammatory processes through their ability to hydrolyze phospholipids, leading to the release of arachidonic acid and subsequent production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[4] this compound's selectivity for sPLA2 over other phospholipase A2 isoforms, such as cytosolic PLA2 (cPLA2) and calcium-independent PLA2 (iPLA2), makes it a precise instrument for dissecting the specific contributions of sPLA2 in cellular signaling and disease models.[5]

Mechanism of Action

Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, a critical step in the inflammatory cascade.[4][5] This reaction releases arachidonic acid, which is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) pathways to produce prostaglandins and leukotrienes, respectively. Secreted PLA2 (sPLA2) plays a significant role in amplifying the inflammatory response.[4][5]

This compound acts as a potent and selective inhibitor of sPLA2.[5] By blocking the active site of the sPLA2 enzyme, this compound prevents the hydrolysis of phospholipids and the subsequent release of arachidonic acid. This targeted inhibition effectively dampens the production of downstream inflammatory mediators.

Quantitative Data

The inhibitory potency and cellular effects of this compound have been quantified in various studies. The following tables summarize the key quantitative data available for this inhibitor.

| Parameter | Value | Enzyme/System | Notes | Reference |

| XI(50) | 0.003 (mole fraction) | sPLA2 | This value represents the mole fraction of the inhibitor required to achieve 95% inhibition of sPLA2 activity at a mole fraction of 0.091. | [5] |

| Inhibition | 95% | sPLA2 | Achieved at an inhibitor mole fraction of 0.091. | [5] |

| Selectivity | No inhibition | cPLA2, iPLA2 | This compound does not affect the activities of cytosolic or calcium-independent PLA2. | [5] |

| Cellular Effect | Cell Type | Treatment Conditions | Result | Reference |

| Prostaglandin E2 (PGE2) Release | Rat Renal Mesangial Cells | Co-incubation with 1 nM IL-1β and 5 µM Forskolin for 24 hours. | Suppression of PGE2 release with this compound (1-10 µM). | [4] |

| Arachidonic Acid Release | Human Synovial Sarcoma (SW982) Cells | Stimulation with IL-1β for 24 hours. | Complete blockage of IL-1β-induced arachidonic acid release with 10 µM this compound (reduction of 144.2 ± 3.8%). | [4] |

| IP-10 Release | Not Specified | LPS Stimulation | Dose-dependent reduction of LPS-stimulated IP-10 release. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are designed for researchers with a basic understanding of cell culture and biochemical assays.

sPLA2 Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory effect of this compound on sPLA2 activity using a colorimetric assay.

Materials:

-

sPLA2 enzyme (e.g., human recombinant)

-

This compound

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl)

-

Substrate: 1,2-bis(heptanoylthio)glycero-3-phosphocholine (diheptanoyl thio-PC)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in Assay Buffer to achieve the desired final concentrations.

-

Enzyme Preparation: Dilute the sPLA2 enzyme in Assay Buffer to a working concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound solution or vehicle control (e.g., DMSO)

-

sPLA2 enzyme solution

-

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate and DTNB Addition: Prepare a solution of diheptanoyl thio-PC and DTNB in Assay Buffer. Add this solution to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405-414 nm every minute for 15-30 minutes. The rate of color change is proportional to the sPLA2 activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Prostaglandin E2 (PGE2) Release Assay

This protocol outlines a method to measure the effect of this compound on IL-1β-induced PGE2 release from rat renal mesangial cells.

Materials:

-

Rat renal mesangial cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human IL-1β

-

Forskolin

-

This compound

-

PGE2 ELISA kit

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Seed rat renal mesangial cells in 24-well plates and grow to confluence.

-

Serum Starvation: Prior to treatment, serum-starve the cells for 12-24 hours in serum-free medium.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulation: Add IL-1β (e.g., 1 nM) and Forskolin (e.g., 5 µM) to the wells and incubate for 24 hours at 37°C.

-

Supernatant Collection: After incubation, collect the cell culture supernatants from each well.

-

PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Normalize the PGE2 concentrations to the total protein content of the cells in each well. Calculate the percent inhibition of PGE2 release by this compound compared to the IL-1β and Forskolin-stimulated control.

Arachidonic Acid Release Assay

This protocol details a method to assess the effect of this compound on IL-1β-induced arachidonic acid release from SW982 cells.

Materials:

-

SW982 human synovial sarcoma cells

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

[³H]-Arachidonic acid

-

Recombinant human IL-1β

-

This compound

-

Scintillation cocktail

-

Scintillation counter

-

24-well cell culture plates

Procedure:

-

Cell Seeding and Labeling: Seed SW982 cells in 24-well plates. Once the cells reach 70-80% confluency, label them by incubating with [³H]-arachidonic acid (e.g., 0.5 µCi/ml) in culture medium for 18-24 hours.

-

Washing: After labeling, wash the cells three to four times with serum-free medium containing 0.1% BSA to remove unincorporated [³H]-arachidonic acid.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control in serum-free medium for 1-2 hours.

-

Stimulation: Add IL-1β (e.g., 10 ng/ml) to the wells and incubate for the desired time (e.g., 24 hours) at 37°C.

-

Supernatant Collection: Collect the supernatants from each well.

-

Radioactivity Measurement: Add an aliquot of the supernatant to a scintillation vial containing scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Cell Lysis and Total Radioactivity: Lyse the cells in the wells with a lysis buffer (e.g., 0.1 M NaOH). Collect the lysate and measure the radioactivity to determine the total incorporated [³H]-arachidonic acid.

-

Data Analysis: Calculate the percentage of arachidonic acid released by dividing the radioactivity in the supernatant by the total incorporated radioactivity (supernatant + cell lysate). Determine the inhibitory effect of this compound on IL-1β-induced release.

Visualizations

The following diagrams illustrate key concepts related to this compound and its use in research.

Caption: sPLA2 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for studying this compound's effects.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. resources.bio-techne.com [resources.bio-techne.com]

- 3. Rat PGE2(Prostaglandin E2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 4. Measurements of Phospholipases A2, C, and D (PLA2, PLC, and PLD) | Springer Nature Experiments [experiments.springernature.com]

- 5. caymanchem.com [caymanchem.com]

The sPLA₂-V Inhibitor CAY10590: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the selective secretory phospholipase A₂ (sPLA₂) Group V inhibitor, CAY10590. Designed for researchers, scientists, and professionals in drug development, this document consolidates key research findings, experimental protocols, and quantitative data related to the use of this compound. It also visualizes the signaling pathways implicated in its mechanism of action.

Core Concepts and Mechanism of Action

This compound is a potent and selective inhibitor of the Group V isoform of secretory phospholipase A₂ (sPLA₂-V). sPLA₂ enzymes are critical mediators of inflammation, catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory eicosanoids, and lysophospholipids. By specifically targeting sPLA₂-V, this compound offers a focused approach to modulating inflammatory pathways.

Quantitative Data Summary

Table 1: In Vitro Inhibition of sPLA₂ Activity

| Parameter | Value | Cell/Enzyme System | Reference |

| IC₅₀ | ~10 µM | sPLA₂-V | Bystrom J, et al. (2015) |

Table 2: Effects of this compound on Cellular Inflammatory Responses

| Assay | Effect of this compound | Concentration | Cell Type | Reference |

| T-cell Proliferation (MBP-stimulated) | Partial Restoration | Not specified | Murine T-cells | Ho PP, et al. (2012) |

| Arachidonic Acid Release (TLR2-ligand induced) | No significant effect | 10 µM | Human Synoviocytes | Bystrom J, et al. (2015) |

| PGE₂ Production (TLR2-ligand induced) | No significant effect | 10 µM | Human Synoviocytes | Bystrom J, et al. (2015) |

Key Experimental Protocols

This section details the methodologies employed in seminal studies utilizing this compound.

T-cell Proliferation Assay

-

Objective: To assess the effect of sPLA₂ inhibition on T-cell proliferation.

-

Methodology:

-

Isolate CD3+ T-cells from lymph nodes of naïve C57BL/6 mice.

-

Pre-incubate T-cells with this compound (or other phospholipase inhibitors) for a specified duration.

-

Stimulate T-cells with myelin basic protein (MBP) in the presence of the inhibitor.

-

Measure T-cell proliferation using a standard method, such as [³H]-thymidine incorporation or a dye dilution assay.

-

-

Reference: Ho PP, et al. (2012)

Arachidonic Acid (AA) Release and Prostaglandin E₂ (PGE₂) Production Assay in Synoviocytes

-

Objective: To investigate the role of sPLA₂ in TLR2-mediated inflammatory responses in synoviocytes.

-

Methodology:

-

Culture human synovial sarcoma-derived SW982 cells to confluence.

-

Pre-treat cells with this compound (10 µM) or other inhibitors for 2 hours.

-

Stimulate cells with TLR2 ligands (Pam₃CSK₄ or FSL-1) for 4 hours (for AA release) or 24 hours (for PGE₂ production).

-

Measure released AA by a specific assay (e.g., radioactive labeling and scintillation counting).

-

Quantify PGE₂ levels in the cell supernatant using an ELISA kit.

-

-

Reference: Bystrom J, et al. (2015)

Western Blot Analysis of T-cell Signaling

-

Objective: To examine the effect of lipids on T-cell activation signaling pathways. While not directly testing this compound's effect on these pathways, this protocol is relevant to the broader context of the study in which this compound was used.

-

Methodology:

-

Isolate CD3+ T-cells from lymph nodes of naïve C57BL/6 mice.

-

Pre-incubate T-cells with lipids (30 µg/ml) for 1 hour at 37°C.

-

Stimulate cells with plate-bound anti-CD3 and anti-CD28 antibodies for 15 minutes or 24 hours.

-

Lyse the cells and perform Western blot analysis for key signaling proteins such as phospho-ERK1/2, phospho-IκKα/β, and phospho-p65.

-

-

Reference: Ho PP, et al. (2012)

Signaling Pathways and Visualizations

This compound, as an sPLA₂-V inhibitor, is implicated in modulating downstream signaling cascades initiated by the products of phospholipid hydrolysis. The following diagrams, generated using the DOT language, illustrate these pathways.

Methodological & Application

Application Note: Preparation of CAY10590 Stock Solution in DMSO

Audience: This document is intended for researchers, scientists, and drug development professionals who require a standardized protocol for the preparation of a CAY10590 stock solution for in vitro and in vivo studies.

Introduction this compound is a potent and selective inhibitor of secreted phospholipase A2 (sPLA2).[1][2] sPLA2 is an enzyme that catalyzes the hydrolysis of fatty acids, leading to the release of arachidonic acid, a precursor for eicosanoid synthesis.[1] Due to its role in inflammatory processes, sPLA2 is a target for therapeutic intervention in various diseases. This compound is utilized in research for studying conditions such as chronic inflammatory kidney diseases.[2][3] Accurate preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common polar aprotic solvent used for this purpose due to its strong solubilizing capacity for a wide range of organic compounds.[4][5] This protocol provides a detailed, step-by-step guide to preparing a this compound stock solution in DMSO.

Physicochemical Data and Storage

All essential quantitative data for this compound are summarized in the table below. This information is critical for accurate calculations and proper handling of the compound.

| Parameter | Value | Source |

| Molecular Weight | 347.5 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility in DMSO | 20 mg/mL | [1] |

| Storage (Powder) | -20°C for up to 2-3 years | [2][3][6] |

| Storage (Stock Solution in DMSO) | -80°C for up to 6 months-20°C for up to 1 month | [3] |

Experimental Protocol

Materials

-

This compound powder (CAS: 1101136-50-8)

-

Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO) (CAS: 67-68-5)

-

Sterile, nuclease-free microcentrifuge tubes or cryovials

Equipment

-

Analytical balance (if not using a pre-weighed vial)

-

Calibrated micropipettes (P200, P1000)

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Laminar flow hood or sterile workbench

-

-20°C and -80°C freezers

Safety Precautions

-

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

-

DMSO is an excellent solvent that can facilitate the absorption of other chemicals through the skin.[7] Avoid direct contact with skin. If contact occurs, wash the affected area thoroughly with water.

-

Consult the Safety Data Sheet (SDS) for both this compound and DMSO before starting the procedure.

Stock Solution Preparation (Example: 10 mM)

This protocol describes the preparation of a 10 mM stock solution. The same principle can be applied to prepare a stock of any desired concentration, provided it does not exceed the solubility limit of 20 mg/mL.

Step 1: Equilibrate Reagents Before opening, allow the vial containing this compound powder and the DMSO solvent to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect compound stability.

Step 2: Calculate Required DMSO Volume The volume of DMSO required depends on the mass of this compound and the desired final concentration. It is often more accurate to dissolve the entire contents of a pre-weighed vial rather than weighing out small amounts of powder.[8]

The formula for calculating the required solvent volume is:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Molarity (mol/L))

Example Calculation for 1 mg of this compound:

-

Mass = 1 mg = 0.001 g

-

Molecular Weight = 347.5 g/mol

-

Desired Concentration = 10 mM = 0.010 mol/L

Volume (L) = 0.001 g / (347.5 g/mol x 0.010 mol/L) = 0.0002877 L

*Volume (µL) = 0.0002877 L x 1,000,000 µL/L = 287.8 µL

Therefore, add 287.8 µL of DMSO to 1 mg of this compound to obtain a 10 mM stock solution. A pre-calculated table for common stock concentrations is provided below.

| Mass of this compound | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |

| 1 mg | 2.878 mL | 575.5 µL | 287.8 µL |

| 5 mg | 14.388 mL | 2.878 mL | 1.439 mL |

| 10 mg | 28.777 mL | 5.755 mL | 2.878 mL |

Step 3: Dissolution

-

Using a calibrated micropipette, carefully add the calculated volume of DMSO to the vial containing the this compound powder.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, gentle warming of the tube to 37°C or brief sonication can be used to aid the process.

Step 4: Aliquoting and Storage

-

To avoid repeated freeze-thaw cycles that can degrade the compound, it is critical to aliquot the stock solution into smaller, single-use volumes.[6]

-

Dispense the solution into sterile, amber-colored cryovials or microcentrifuge tubes. Typical aliquot volumes range from 10 µL to 100 µL, depending on experimental needs.

-

Label each aliquot clearly with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.

-

For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is sufficient.[3]

Preparation of Working Solutions

-

When preparing working solutions for cell-based assays, the DMSO stock should be diluted in the appropriate culture medium.

-

It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[6]

-

Always include a vehicle control in experiments, which consists of the culture medium with the same final concentration of DMSO used for the test compound.

Workflow Visualization

The following diagram illustrates the key steps in the preparation and storage of the this compound stock solution.

Caption: Workflow for this compound stock solution preparation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound|1101136-50-8|COA [dcchemicals.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]

Application Notes and Protocols for CAY10590 in Primary Cell Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction